molecular formula C38H28FeO4P2W B3340497 (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten CAS No. 67292-26-6

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten

Cat. No. B3340497
CAS RN: 67292-26-6
M. Wt: 850.3 g/mol
InChI Key: IKWJSPNSWLNZAS-UHFFFAOYSA-N
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Description

“(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten” is a compound that acts as a ligand in homogeneous catalysis . It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .


Synthesis Analysis

The synthesis of this compound involves treating dilithioferrocene with chlorodiphenylphosphine . The procedure includes adding dppf and ZnCN2 to a solution of the starting material (SM) in DMF, followed by Pd2 (dba)3 .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a ferrocene moiety in its backbone . The formula is C34H28FeP2 . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 850.26 . It has a melting point of 220 °C (dec.) (lit.) .

Mechanism of Action

The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules from tailored dyes and OLED components to precisely engineered conducting polymers and thermoplastics .

Safety and Hazards

This compound is considered toxic . It has been labeled with the signal word “Warning” and hazard statements H302, H312, H315, H319, H332 .

Future Directions

The bidentate ligand 1,1’-bis (diphenylphosphino)ferrocene (dppf) is increasingly being used in the synthesis and matrix of 21st-century materials . It offers steric bulk and crystallinity to these materials aiding chemical stability and ease of handling . Its oxidizability assists characterization and may be tailored to provide or complement photo- or electroactivity .

properties

InChI

InChI=1S/2C17H14P.4CO.Fe.W/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWJSPNSWLNZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].[W]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28FeO4P2W
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten
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(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten
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(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten
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(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten
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(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten
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(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten

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